Fluconazole - 86386-73-4

Fluconazole

Catalog Number: EVT-268273
CAS Number: 86386-73-4
Molecular Formula: C13H12F2N6O
Molecular Weight: 306.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluconazole is a synthetic triazole antifungal agent. [] It is classified as a broad-spectrum antifungal, effective against various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. [, , ] In scientific research, Fluconazole serves as a valuable tool for studying fungal biology, drug resistance mechanisms, and the development of novel antifungal therapies.

Future Directions
  • Overcoming Fluconazole Resistance: Developing new strategies to combat emerging resistance to Fluconazole is crucial. This may involve identifying novel drug targets, developing combination therapies, or exploring alternative delivery systems to enhance drug efficacy. [, ]
  • Understanding Cross-Resistance Patterns: Investigating the relationship between Fluconazole resistance and resistance to other antifungal classes, such as echinocandins, will be essential for optimizing treatment strategies. []
  • Personalized Antifungal Therapy: Exploring the use of pharmacogenomics to predict individual patient responses to Fluconazole, potentially guiding personalized dosing regimens and improving treatment outcomes. []

Itraconazole

Compound Description: Itraconazole, like Fluconazole, belongs to the triazole antifungal class. It is a broad-spectrum antifungal agent effective against various fungal infections, including those of the mucous membranes and systemic infections caused by Candida species [, ].

Ketoconazole

Compound Description: Ketoconazole is another antifungal agent belonging to the azole class, specifically the imidazole subclass. It possesses a broad spectrum of activity against various fungi, making it suitable for treating mucocutaneous and systemic fungal infections [, ].

Relevance: Although structurally similar to Fluconazole, Ketoconazole differs in its heterocyclic ring structure (imidazole instead of triazole) [, ]. Despite sharing a similar target site (cytochrome P450 14α-demethylase), Ketoconazole exhibits lower salivary concentrations compared to Fluconazole, potentially explaining its reduced clinical efficacy in treating oropharyngeal-esophageal candidiasis []. Despite this, patients with Fluconazole-caused Fixed Drug Eruption (FDE) generally tolerate Ketoconazole well, making it a possible alternative treatment option [].

Ravuconazole

Compound Description: Ravuconazole, a newer triazole antifungal agent, exhibits a broader spectrum of activity and potency compared to older azoles like Fluconazole. It demonstrates effectiveness against Candida spp., Aspergillus spp., and other opportunistic fungal pathogens [].

Relevance: Ravuconazole shares the triazole ring with Fluconazole, contributing to its antifungal properties. Notably, Ravuconazole is 16- to 32-fold more potent than Fluconazole against Candida species []. While cross-resistance, particularly with Fluconazole-resistant Candida glabrata, is a concern, Fluconazole might serve as a surrogate marker for predicting Ravuconazole susceptibility, especially when adjusting for its higher potency [].

Amphotericin B

Compound Description: Amphotericin B is a polyene antifungal medication renowned for its broad-spectrum activity against a wide range of fungal pathogens. It is often considered a first-line treatment option for severe or invasive fungal infections, including cryptococcal meningitis [, ].

Micafungin

Compound Description: Micafungin is an echinocandin antifungal agent that acts by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall []. It exhibits potent activity against various Candida species, including those resistant to Fluconazole.

Relevance: Micafungin's distinct mechanism of action makes it a valuable alternative to Fluconazole, particularly in cases of Fluconazole resistance or intolerance. Studies suggest that a de-escalation strategy, starting with Micafungin and switching to Fluconazole if the isolate proves susceptible, can be a cost-effective approach compared to traditional escalation strategies starting with Fluconazole [].

Posaconazole

Compound Description: Posaconazole, a broad-spectrum triazole antifungal, exhibits activity against various fungal pathogens, including those resistant to Fluconazole. It is particularly effective in preventing invasive fungal infections in immunocompromised individuals [].

Clotrimazole

Compound Description: Clotrimazole, an imidazole antifungal agent, demonstrates broad-spectrum activity against various fungal species, primarily used topically for mucocutaneous infections [].

Relevance: Similar to Ketoconazole, Clotrimazole differs from Fluconazole in its imidazole ring structure, but both ultimately target the fungal cytochrome P450 enzyme. In a study comparing the anti-Candida effects of Clotrimazole and Fluconazole against isolated C. albicans, Clotrimazole exhibited a more favorable response, indicating potentially higher efficacy in certain clinical scenarios [].

Source and Classification

Fluconazole was developed by Pfizer and is classified under the triazole antifungal agents. It is available in various forms, including oral tablets, intravenous solutions, and suspension formulations. The compound is synthesized through several chemical processes that involve different precursors and reaction conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluconazole involves multiple steps that can vary based on the specific method used. The original synthesis reported by Pfizer includes the following key steps:

  1. Ortho-lithiation of Meta-difluorobenzene: This step involves reacting meta-difluorobenzene with a strong base to form a lithium intermediate.
  2. Quenching with 1,3-Dichloroacetone: The lithium intermediate is then reacted with 1,3-dichloroacetone to form a key intermediate compound.
  3. N-Alkylation of 1,2,4-Triazole: The intermediate undergoes N-alkylation with 1,2,4-triazole to yield fluconazole.
Molecular Structure Analysis

Structure and Data

Fluconazole has a molecular formula of C_13H_12F_2N_6O and a molecular weight of 306.27 g/mol. The structure consists of a triazole ring fused with a difluorophenyl moiety. The specific arrangement of atoms allows for effective binding to fungal enzymes involved in ergosterol synthesis.

  • Chemical Structure:
    • The triazole ring contributes to its antifungal activity by inhibiting lanosterol demethylase.
    • The difluorophenyl group enhances its lipophilicity, improving penetration into fungal cells.
Chemical Reactions Analysis

Reactions and Technical Details

Fluconazole undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Intermediates: During synthesis, several intermediates are formed, such as 1-(2,4-difluorobenzene base)-2-(1H-1,2,4-triazol-1-yl) ethyl ketone.
  2. Reactions with Hydroxide Ions: In alkaline conditions, fluconazole can undergo hydrolysis or react with nucleophiles.
  3. Oxidative Degradation: Fluconazole can degrade under oxidative conditions, which is important for stability testing in pharmaceutical formulations .
Mechanism of Action

Fluconazole exerts its antifungal effects primarily through the inhibition of the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By blocking this enzyme:

  • Ergosterol Synthesis Inhibition: This leads to an accumulation of toxic sterol intermediates and disrupts cell membrane integrity.
  • Fungal Cell Death: The resulting impairment in cell membrane function ultimately leads to cell death.

Fluconazole's selective action against fungal cells while sparing human cells is due to the differences in sterol biosynthesis pathways between fungi and mammals.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Fluconazole is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges from 138°C to 140°C.
  • pH Stability: Fluconazole remains stable across a pH range of 4 to 8 but can degrade under extreme acidic or basic conditions .
Applications

Scientific Uses

Fluconazole is widely used in clinical settings for treating various fungal infections. Its applications include:

  • Candidiasis Treatment: Effective against both oropharyngeal and esophageal candidiasis.
  • Cryptococcal Meningitis Prevention: Often used as prophylaxis in immunocompromised patients, particularly those with HIV/AIDS.
  • Dermatological Infections: Used topically for treating skin infections caused by dermatophytes.

Additionally, research continues into fluconazole analogs to enhance efficacy against resistant strains and broaden its therapeutic applications .

Synthetic Chemistry and Structural Optimization of Fluconazole

Historical Synthesis Pathways and Methodological Evolution

Snieckus Ortho-Lithiation and Friedel-Crafts Acylation Approaches

The original Pfizer-developed synthesis of fluconazole relied on Snieckus-directed ortho-lithiation of 1,3-difluorobenzene, followed by quenching the aryl lithium intermediate with 1,3-dichloroacetone. Subsequent N-alkylation with 1,2,4-triazole yielded fluconazole. This method faced challenges in regioselectivity during triazole attachment. A parallel Friedel-Crafts acylation approach utilized difluorobenzene with chloroacetyl chloride under Lewis acid catalysis, though it suffered from lower yields due to polyacylation side reactions. Both methods established the foundational synthetic blueprint but required optimization for industrial-scale production [1] [3].

Table 1: Key Historical Synthesis Methods for Fluconazole

MethodKey ReagentsYieldLimitations
Snieckus Ortho-Lithiationn-BuLi, 1,3-dichloroacetone45-50%Regioselectivity issues
Friedel-Crafts AcylationAlCl₃, chloroacetyl chloride30-40%Polyacylation byproducts
Epichlorohydrin IntermediateEpichlorohydrin, triazole65%Multi-step purification needed

Grignard Reagent-Based Synthesis in Continuous Flow Systems

To overcome limitations of lithiation, turbo-Grignard reagents (e.g., 2,4-difluorophenylmagnesium chloride·LiCl) were employed. These reagents exhibited enhanced stability and reactivity in continuous flow systems. The Grignard reagent underwent nucleophilic addition to 1,3-dichloroacetone in a continuous reactor, achieving 85% yield of the fluconazole precursor. This method minimized enolization side reactions through precise residence time control (≤2 minutes) and improved heat transfer, demonstrating a 40% yield increase over batch processes [3] [7].

Epoxide Intermediate Utilization in Semi-Continuous Flow Synthesis

A 2019 innovation utilized in situ-generated bromomethyl lithium to convert 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to an epoxide intermediate. This epoxide underwent ring-opening with triazole in a semi-continuous flow system, achieving 92% conversion efficiency. The approach eliminated cryogenic conditions (-78°C) required in earlier methods, operating at ambient temperatures (20-25°C). Key advantages included reduced reaction time (30 minutes vs. 8 hours) and avoidance of chromatographic purification [3].

Deuterated Analog Synthesis for Pharmacokinetic Enhancement

Site-Selective Silver-Catalyzed C–H Bond Deuteration

Tlahuext-Aca et al. (2021) developed a silver-catalyzed H/D exchange method using [Ag(JohnPhos)]OTf as a catalyst. This system facilitated selective deuteration at the C5 position of fluconazole’s triazole rings under mild conditions (room temperature, 12 hours). Employing methanol-d₄ (CD₃OD) as the deuterium source, >95% isotopic incorporation was achieved without affecting the propanol backbone or aromatic ring. This selectivity stems from the catalyst’s preferential activation of electron-rich C–H bonds, providing a route to deuterated fluconazole with enhanced metabolic stability [1] [3].

Manganese Nanoparticle-Mediated Isotope Exchange Mechanisms

Bourriquen et al. (2022) utilized core-shell Mn@Starch nanoparticles (NPs) for triazole ring deuteration. Under rigorous conditions (120°C, 48 hours, D₂O solvent), these NPs mediated H/D exchange at all three triazole ring positions. The starch shell facilitated nanoparticle dispersion and provided hydroxyl groups for substrate coordination, while the Mn⁰ core activated D₂ through surface-mediated dissociation. This yielded tris-deuterated fluconazole with 89% isotopic purity. Though harsher than silver catalysis, this method enabled higher deuteration levels crucial for pharmacokinetic studies and tracer applications [1] [3].

Table 2: Deuteration Methods for Fluconazole Analogs

MethodCatalyst/ReagentConditionsDeuteration SitesD-Incorporation
Silver-Catalyzed H/D Exchange[Ag(JohnPhos)]OTfRT, 12h, CD₃ODTriazole C5>95%
Manganese NanoparticlesMn@Starch NPs120°C, 48h, D₂OTriazole C3, C4, C589% (tris-D)
Ruthenium NanocatalystsRuNp@PVP50°C, 24h, D₂ (2 bar)Full triazole ring>99%

Structural Modifications for Bioactivity Enhancement

Triazole Ring Substitutions and Hybrid Molecular Design

Replacing one 1,2,4-triazole ring with 5-aryl-3-mercapto-1,2,4-triazole motifs yielded analogs (e.g., 10h and 11h) exhibiting 4–256-fold greater potency against Candida spp. than fluconazole. These derivatives featured 2,4-dichlorophenyl or 4-fluorophenyl substituents, with MIC values of <0.01–0.5 μg/mL. The thiol group (-SH) enhanced zinc coordination in the fungal CYP51 active site, while hydrophobic aryl groups improved membrane penetration. Hybrid molecules combining the triazole-alcohol pharmacophore with thiadiazole-urea moieties (e.g., compound 8c) demonstrated broad-spectrum activity against fluconazole-resistant C. glabrata (MIC = 0.5 μg/mL) by forming additional hydrogen bonds with His374 and Ser378 residues [2] [4] [10].

Table 3: Bioactive Fluconazole Analogs with Triazole Modifications

CompoundStructural ModificationMIC vs. C. albicansPotency vs. Fluconazole
FluconazoleBis-triazole propanol16 μg/mLBaseline
10h5-(2,4-Dichlorophenyl)-3-mercaptotriazole0.06 μg/mL256-fold increase
11h4-(2,4-Dichlorophenyl)-3-mercaptotriazole0.01 μg/mL1600-fold increase
8cThiadiazole-phenylurea hybrid0.5 μg/mL32-fold increase

Hydroxyl Group Functionalization and Its Impact on Target Affinity

Functionalization of fluconazole’s hydroxyl group with urea-linked thiadiazole generated derivatives (e.g., 8b and 8c) with improved binding to Candida CYP51. The urea carbonyl formed a critical hydrogen bond with Ser378, while the thiadiazole ring engaged in π-stacking with heme porphyrin. This dual interaction increased binding affinity 15-fold over fluconazole. Conversely, esterification of the hydroxyl reduced activity by 90%, confirming its role as a hydrogen bond donor. Molecular dynamics simulations revealed that bulky hydrophobic groups (e.g., 4-chlorophenylurea in 8b) induced conformational changes in the CYP51 substrate access channel, restricting water ingress and stabilizing the drug-enzyme complex [3] [4].

Table 4: Impact of Hydroxyl Group Modifications on Antifungal Activity

Modification TypeRepresentative GroupTarget InteractionMIC vs. C. albicans
Unmodified (Fluconazole)-OHH-bond with Tyr14016 μg/mL
Urea-Thiadiazole-NHCONH-C₇H₄ClH-bond with Ser378, π-stacking0.5 μg/mL
Ester-OCOCH₃Loss of H-bonding>64 μg/mL
Ether-OCH₂C₆H₅Steric hindrance32 μg/mL

Properties

CAS Number

86386-73-4

Product Name

Fluconazole

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C13H12F2N6O

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2

InChI Key

RFHAOTPXVQNOHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
slightly soluble in water
Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)
Slightly soluble in water and saline
1.39e+00 g/L

Synonyms

Apo Fluconazole
Apo-Fluconazole
Béagyne
Diflucan
Fluc Hexal
Flucobeta
FlucoLich
Fluconazol AbZ
Fluconazol AL
Fluconazol Isis
Fluconazol ratiopharm
Fluconazol Stada
Fluconazol von ct
Fluconazol-Isis
Fluconazol-ratiopharm
Fluconazole
Flunazul
Fungata
Lavisa
Loitin
Neofomiral
Oxifungol
Solacap
Triflucan
UK 49858
UK-49858
UK49858
Zonal

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.